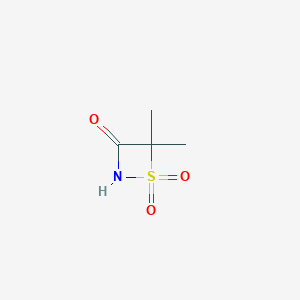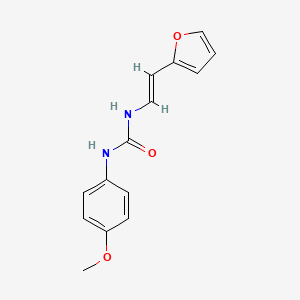![molecular formula C12H20O3 B2768323 trans-4-[(tetrahydro-2H-pyran-2-yl)oxy]-cyclohexanecarboxaldehyde CAS No. 211995-79-8](/img/structure/B2768323.png)
trans-4-[(tetrahydro-2H-pyran-2-yl)oxy]-cyclohexanecarboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-[(tetrahydro-2H-pyran-2-yl)oxy]-cyclohexanecarboxaldehyde: is an organic compound characterized by the presence of a cyclohexane ring substituted with a tetrahydropyran-2-yloxy group and a carboxaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-[(tetrahydro-2H-pyran-2-yl)oxy]-cyclohexanecarboxaldehyde typically involves the following steps:
Formation of the Tetrahydropyran-2-yloxy Group: This step involves the protection of a hydroxyl group using tetrahydropyran (THP) in the presence of an acid catalyst such as p-toluenesulfonic acid (PTSA).
Cyclohexane Ring Functionalization: The cyclohexane ring is functionalized through various methods, including halogenation followed by nucleophilic substitution to introduce the tetrahydropyran-2-yloxy group.
Introduction of the Carboxaldehyde Group: The final step involves the oxidation of a primary alcohol or the reduction of a carboxylic acid derivative to form the carboxaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Common industrial reagents include tetrahydropyran, cyclohexanol, and various oxidizing agents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The carboxaldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxaldehyde group can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tetrahydropyran-2-yloxy group can undergo nucleophilic substitution reactions, where the THP group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, trans-4-[(tetrahydro-2H-pyran-2-yl)oxy]-cyclohexanecarboxaldehyde serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for a wide range of chemical transformations, making it valuable in the synthesis of pharmaceuticals and fine chemicals.
Biology and Medicine
This compound can be used in the development of bioactive molecules. Its structural features make it a potential candidate for the synthesis of enzyme inhibitors, receptor modulators, and other therapeutic agents.
Industry
In the materials science industry, this compound can be used as a building block for the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which trans-4-[(tetrahydro-2H-pyran-2-yl)oxy]-cyclohexanecarboxaldehyde exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The tetrahydropyran-2-yloxy group can enhance the compound’s stability and bioavailability, while the carboxaldehyde group can form covalent bonds with target proteins, leading to inhibition or activation of their function.
Comparison with Similar Compounds
Similar Compounds
- trans-4-[(tetrahydro-2H-pyran-2-yl)oxy]-benzaldehyde
- trans-4-[(tetrahydro-2H-pyran-2-yl)oxy]-cyclohexanol
- trans-4-[(tetrahydro-2H-pyran-2-yl)oxy]-cyclohexanecarboxylic acid
Uniqueness
Compared to similar compounds, trans-4-[(tetrahydro-2H-pyran-2-yl)oxy]-cyclohexanecarboxaldehyde is unique due to the presence of both a tetrahydropyran-2-yloxy group and a carboxaldehyde group on the cyclohexane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and industry.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
4-(oxan-2-yloxy)cyclohexane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c13-9-10-4-6-11(7-5-10)15-12-3-1-2-8-14-12/h9-12H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAIPBDQUUKELJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2CCC(CC2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-ethyl-6-oxo-6H-anthra[1,9-cd][1,2]oxazole-3-carboxamide](/img/structure/B2768240.png)
![N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2768241.png)

![1-[(2-chloro-4-fluorophenyl)methyl]-4-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2768244.png)
![6-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2768247.png)
![N-(3-chlorophenyl)-N-methyl-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2768250.png)
![Ethyl 4-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2768252.png)
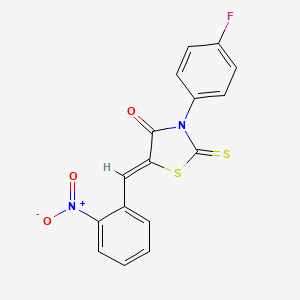
![2-[(6-Cyclobutylpyrimidin-4-yl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2768254.png)
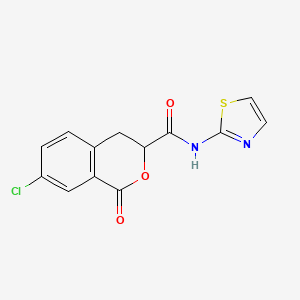
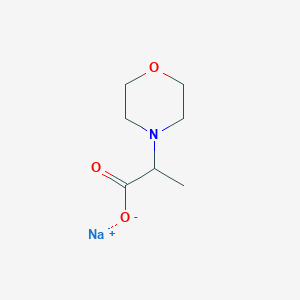
![N-[(furan-2-yl)methyl]-4-{4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide](/img/structure/B2768260.png)
